molecular formula C30H27ClN4O3 B2888540 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 361170-82-3

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2888540
CAS RN: 361170-82-3
M. Wt: 527.02
InChI Key: SNRCPPRLWINUIH-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H27ClN4O3 and its molecular weight is 527.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on novel quinoline and pyrazoline derivatives indicates significant antimicrobial potential. For example, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based compounds demonstrating potent antimicrobial activity, suggesting the possibility of designing new antimicrobial agents from similar structures (Ansari & Khan, 2017). Desai et al. (2012) also reported the synthesis of quinoline-based derivatives with broad-spectrum antimicrobial potency, highlighting the relevance of such compounds in addressing bacterial and fungal infections (Desai, Rajpara, & Joshi, 2012).

Antitumor Activity

Compounds with pyrazoline and quinoline structures have been evaluated for their antitumor properties. Montoya et al. (2014) developed a series of NH-pyrazoline derivatives evaluated for antitumor activity, indicating the potential of such compounds in cancer research (Montoya et al., 2014). This suggests that the compound could be of interest for further exploration in oncology.

Antimalarial and Antitubercular Activities

Karad et al. (2016) synthesized morpholinoquinoline conjugates with pyrazoline scaffolds, displaying significant antibacterial, antimalarial, and antitubercular activities. Such findings indicate the potential application of similar compounds in the development of treatments for infectious diseases (Karad, Purohit, Thakor, Thakkar, & Raval, 2016).

Neuroprotective Effects

The neuroprotective effects of pyrazoline derivatives, as shown in studies like that by Sameem et al. (2017), which evaluated novel pyrano[3,2-c]chromene derivatives, suggest the importance of further research into similar compounds for their potential in treating neurodegenerative disorders (Sameem et al., 2017).

Vasorelaxant Agents

Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids showing significant vasorelaxant properties. This study opens up possibilities for the use of similar chemical structures in cardiovascular research (Hassan, Rahman, Saleh, & Jaleel, 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and substitution reactions.", "Starting Materials": [ "4-chloro-2-nitroaniline", "2-phenylacetyl chloride", "morpholine", "ethyl acetoacetate", "hydrazine hydrate", "benzaldehyde", "acetic anhydride", "sodium acetate", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium sulfite", "sodium carbonate", "potassium hydroxide", "4-phenylquinoline-2-carbaldehyde" ], "Reaction": [ "Step 1: Nitration of 4-chloro-2-nitroaniline using sulfuric acid and nitric acid to obtain 4-chloro-2-nitroaniline.", "Step 2: Reduction of 4-chloro-2-nitroaniline using sodium sulfite and sodium hydroxide to obtain 4-chloro-2-aminophenol.", "Step 3: Condensation of 2-phenylacetyl chloride and morpholine to obtain 1-(2-morpholinoacetyl)-2-phenylacetonitrile.", "Step 4: Cyclization of 1-(2-morpholinoacetyl)-2-phenylacetonitrile with ethyl acetoacetate and hydrazine hydrate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine.", "Step 5: Acetylation of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-amine with acetic anhydride and sodium acetate to obtain 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate.", "Step 6: Substitution of 1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate with 4-phenylquinoline-2-carbaldehyde using potassium hydroxide to obtain 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinoline-2(1H)-one." ] }

CAS RN

361170-82-3

Product Name

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C30H27ClN4O3

Molecular Weight

527.02

IUPAC Name

6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37)

InChI Key

SNRCPPRLWINUIH-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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